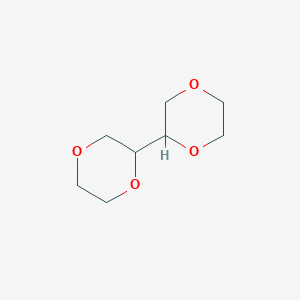

2,2'-Bi-1,4-dioxane

Description

2,2'-Bi-1,4-dioxane is a bicyclic ether composed of two 1,4-dioxane rings connected at their 2-position oxygen atoms. Its structure confers unique steric and electronic properties, distinguishing it from simpler dioxane derivatives. The compound’s rigid bicyclic framework may influence its reactivity, solubility, and environmental persistence compared to monocyclic analogs .

Properties

CAS No. |

14230-41-2 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-(1,4-dioxan-2-yl)-1,4-dioxane |

InChI |

InChI=1S/C8H14O4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-8H,1-6H2 |

InChI Key |

NVRGHQLYUVWKIR-UHFFFAOYSA-N |

SMILES |

C1COC(CO1)C2COCCO2 |

Canonical SMILES |

C1COC(CO1)C2COCCO2 |

Synonyms |

2,2'-Bi(1,4-dioxane) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

1,4-Dioxane (CASRN 123-91-1)

- Structure : A six-membered ring with two oxygen atoms at 1,4-positions.

- Electronic Profile : Exhibits low polarity due to symmetrical oxygen placement, making it a versatile aprotic solvent .

- Key Data :

2,2'-Bi-1,4-dioxane, in contrast, has a fused bicyclic structure, likely reducing its solubility in polar solvents due to increased steric hindrance. Theoretical studies on analogous bicyclic systems (e.g., 2,2′-bisilole) suggest that fused rings can lower LUMO energy levels, enhancing electron-accepting capacity .

1,3-Dioxane

- Structure : Six-membered ring with oxygen atoms at 1,3-positions.

- Reactivity: More reactive than 1,4-dioxane due to strain from non-symmetrical oxygen placement.

- Applications : Used in polymerization and as a protecting group in organic synthesis.

The fused structure of this compound may confer greater thermal stability than 1,3-dioxane, though experimental data are lacking.

Physicochemical Behavior

Solvent Interactions

- 1,4-Dioxane : Forms positive excess molar volumes (Vᴇ) in mixtures with bromobenzene and ethylbenzene, indicating expansion upon mixing. Viscosity deviations (∆η) are negative, suggesting disrupted solvent-solvent interactions .

- This compound: Hypothetically, its rigid structure would reduce conformational flexibility, leading to larger Vᴇ and more pronounced ∆η in similar mixtures.

Complexation Behavior

Studies on 1,4-dioxane in water-dioxane mixtures show that solvent composition affects metal-ion complexation. For example, nickel(II) complexes with NAG (a polymeric ligand) exhibit pH-dependent stability in water-dioxane systems .

1,4-Dioxane

- Attenuation : Median half-life of 31 months in groundwater, with attenuation rates correlated to dissolved oxygen levels .

- Toxicity: Classified as a likely human carcinogen by the EPA, with high mobility in aquatic systems .

This compound

The bicyclic structure may reduce biodegradability compared to 1,4-dioxane due to increased steric protection of ether linkages. However, its environmental fate remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.